4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid
Overview
Description
“4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid” is a chemical compound with the molecular formula C11H8N2O3 . It is a pyridazinone-containing compound . Pyridazinones have been identified as significantly selective for the thyroid hormone receptor β (THR-β) over thyroid hormone receptor α (THR-α) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H8N2O3/c14-10-5-4-9 (12-13-10)7-2-1-3-8 (6-7)11 (15)16/h1-6H, (H,13,14) (H,15,16) .Scientific Research Applications
Cardiovascular Applications
One area of interest is the cardiovascular system, where derivatives of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid have been explored for their potential therapeutic effects. For instance, the dihydropyridazinone derivatives have shown promise as cardiotonic agents. Research by Robertson et al. (1986) highlighted the discovery of specific lactam analogues that exhibited potent positive inotropic effects in dogs, indicating potential applications in managing heart failure (Robertson et al., 1986).
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic properties of compounds structurally related to this compound have been extensively studied. Zhou et al. (2009) designed and synthesized a series of diaryloxazole analogs, including 3-(4-(4-fluorophenyl)-5-(4-aminosulfonyl-3-fluorophenyl)-oxazole-2-yl)propanoic acid (NC-2142), which demonstrated significant anti-inflammatory and analgesic activities with reduced gastrointestinal side effects compared to traditional NSAIDs (Zhou et al., 2009).
Neuroprotection
Research on neuroprotection has also incorporated derivatives of this compound. A study by Iorio et al. (2001) on AIT-082, a derivative of this compound, demonstrated its neuroprotective properties against kainate-induced neuronal injury in rats. AIT-082 showed potential in decreasing kainate-induced mortality and neuronal loss in the hippocampus, indicating its relevance in experimental therapies for neurodegenerative disorders (Iorio et al., 2001).
Vasodilatory Effects
Compounds related to this compound have been investigated for their vasodilatory effects. Cho et al. (1996) synthesized a series of benzopyran derivatives, including those with a (1,6-dihydro-6-oxopyridazin-3-yl)amino group, which exhibited potent and selective effects on coronary blood flow. This research suggests potential applications in managing cardiovascular conditions like angina pectoris and hypertension (Cho et al., 1996).
Antithrombotic and Hemostatic Effects
The antithrombotic and hemostatic effects of derivatives of this compound have been evaluated in preclinical models. Suleymanov et al. (2003) explored the efficacy and safety of a tissue factor/factor VIIa inhibitor, demonstrating its potential in preventing thrombosis with minimal hemorrhagic complications, providing insights into safer anticoagulant therapies (Suleymanov et al., 2003).
Mechanism of Action
The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the thyroid hormone receptor β (THR-β) in the liver . Pyridazinone-containing compounds, such as “4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid”, have been identified as significantly selective for THR-β .
properties
IUPAC Name |
4-(6-oxo-1H-pyridazin-3-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-6-5-9(12-13-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCMUCJYMGABRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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